Cas no 1807205-27-1 (Ethyl 4-chloro-2-cyano-6-(trifluoromethyl)phenylacetate)

Ethyl 4-chloro-2-cyano-6-(trifluoromethyl)phenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 4-chloro-2-cyano-6-(trifluoromethyl)phenylacetate
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- インチ: 1S/C12H9ClF3NO2/c1-2-19-11(18)5-9-7(6-17)3-8(13)4-10(9)12(14,15)16/h3-4H,2,5H2,1H3
- InChIKey: NXVVKPVVPZIDBG-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C#N)C(CC(=O)OCC)=C(C(F)(F)F)C=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 377
- トポロジー分子極性表面積: 50.1
- 疎水性パラメータ計算基準値(XlogP): 3.3
Ethyl 4-chloro-2-cyano-6-(trifluoromethyl)phenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015020992-500mg |
Ethyl 4-chloro-2-cyano-6-(trifluoromethyl)phenylacetate |
1807205-27-1 | 97% | 500mg |
823.15 USD | 2021-06-18 | |
Alichem | A015020992-1g |
Ethyl 4-chloro-2-cyano-6-(trifluoromethyl)phenylacetate |
1807205-27-1 | 97% | 1g |
1,549.60 USD | 2021-06-18 | |
Alichem | A015020992-250mg |
Ethyl 4-chloro-2-cyano-6-(trifluoromethyl)phenylacetate |
1807205-27-1 | 97% | 250mg |
499.20 USD | 2021-06-18 |
Ethyl 4-chloro-2-cyano-6-(trifluoromethyl)phenylacetate 関連文献
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
Ethyl 4-chloro-2-cyano-6-(trifluoromethyl)phenylacetateに関する追加情報
Ethyl 4-chloro-2-cyano-6-(trifluoromethyl)phenylacetate (CAS No. 1807205-27-1): A Comprehensive Overview
Ethyl 4-chloro-2-cyano-6-(trifluoromethyl)phenylacetate (CAS No. 1807205-27-1) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound, characterized by its unique structural features, presents a promising platform for the development of novel therapeutic agents. Its molecular structure incorporates several key functional groups, including a chloro substituent, a cyanide group, and a trifluoromethyl moiety, which collectively contribute to its distinct chemical properties and potential biological activities.
The Ethyl 4-chloro-2-cyano-6-(trifluoromethyl)phenylacetate molecule is particularly noteworthy for its versatility in synthetic chemistry. The presence of the cyanide group and the trifluoromethyl substituent makes it a valuable intermediate in the synthesis of more complex molecules. These features are often exploited in the development of drug candidates targeting various diseases, including cancer, inflammation, and infectious disorders. The chloro substituent further enhances its reactivity, allowing for further functionalization through nucleophilic substitution reactions.
In recent years, there has been a growing interest in the use of fluorinated compounds in medicinal chemistry due to their enhanced metabolic stability and improved bioavailability. The trifluoromethyl group, in particular, is known to increase the lipophilicity of molecules, which can lead to better penetration across biological membranes. This property has been leveraged in the design of drugs that require efficient delivery to target tissues. Ethyl 4-chloro-2-cyano-6-(trifluoromethyl)phenylacetate exemplifies this trend, as it serves as a building block for the synthesis of fluorinated drug candidates.
The pharmaceutical industry has been actively exploring novel therapeutic strategies to combat emerging challenges in medicine. One such strategy involves the development of small-molecule inhibitors that can modulate the activity of key biological targets. Ethyl 4-chloro-2-cyano-6-(trifluoromethyl)phenylacetate has been investigated as a potential precursor for inhibitors targeting enzymes involved in cancer progression and inflammation. Its structural motifs are reminiscent of known bioactive compounds, suggesting that derivatives of this molecule may exhibit similar pharmacological effects.
The synthesis of Ethyl 4-chloro-2-cyano-6-(trifluoromethyl)phenylacetate involves multi-step organic reactions that highlight the compound's synthetic utility. The process typically begins with the preparation of a trifluoromethyl-substituted phenol derivative, which is then subjected to chlorination and cyanation reactions to introduce the respective functional groups. The final step involves esterification to yield the ethyl acetoate derivative. This synthetic route underscores the compound's role as a versatile intermediate in pharmaceutical chemistry.
In academic research, Ethyl 4-chloro-2-cyano-6-(trifluoromethyl)phenylacetate has been used as a scaffold for designing novel compounds with potential therapeutic applications. For instance, researchers have explored its derivatives as kinase inhibitors, which are crucial in treating various types of cancer. The combination of the chloro, cyanide, and trifluoromethyl groups provides multiple sites for chemical modification, enabling the creation of structurally diverse libraries of compounds for high-throughput screening.
The impact of fluorine substitution on drug design cannot be overstated. Fluorinated compounds often exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts. This is due to the electron-withdrawing nature of fluorine atoms, which can enhance binding affinity and metabolic stability. Ethyl 4-chloro-2-cyano-6-(trifluoromethyl)phenylacetate leverages these advantages by incorporating a trifluoromethyl group into its structure. This feature makes it an attractive candidate for further development into lead compounds for new drugs.
The compound's potential applications extend beyond oncology. Researchers have also investigated its use in developing treatments for infectious diseases caused by bacteria and viruses. The structural features of Ethyl 4-chloro-2-cyano-6-(trifluoromethyl)phenylacetate make it a suitable candidate for designing molecules that can disrupt essential pathways in pathogens without harming host cells. This aligns with current trends in drug discovery aimed at identifying agents with high selectivity and low toxicity.
The industrial significance of Ethyl 4-chloro-2-cyano-6-(trifluoromethyl)phenylacetate is further highlighted by its role in process chemistry and scale-up manufacturing. Its synthesis provides an opportunity to develop efficient and cost-effective methods for producing complex organic molecules. Such advancements are critical for bringing new drugs to market quickly and economically, addressing unmet medical needs worldwide.
In conclusion, Ethyl 4-chloro-2-cyano-6-(trifluoromethyl)phenylacetate (CAS No. 1807205-27-1) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable intermediate for synthesizing novel therapeutic agents targeting various diseases. The incorporation of fluorine into its structure enhances its bioactivity and pharmacokinetic properties, making it an attractive candidate for further exploration by medicinal chemists and pharmaceutical scientists.
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